1-(2,2-Dimethoxyethyl)piperazine

説明

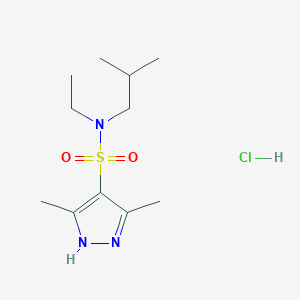

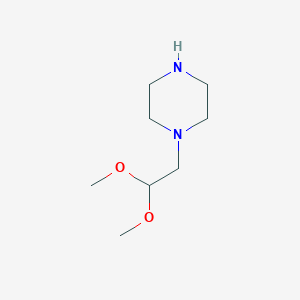

1-(2,2-Dimethoxyethyl)piperazine is a chemical compound with the molecular formula C8H18N2O2 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,2-Dimethoxyethyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine has been disclosed, which involves several steps including reacting piperazine and piperazine dihydrochloride in a solvent, reacting the resulting piperazine monohydrochloride and 2-(2-chloroethoxy)ethanol in a solvent, and performing vacuum reduced pressure rectification on the crude product .Molecular Structure Analysis

The molecular structure of 1-(2,2-Dimethoxyethyl)piperazine is characterized by a piperazine ring substituted with a 2,2-dimethoxyethyl group . The molecular weight is 174.241 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,2-Dimethoxyethyl)piperazine are not detailed in the search results, piperazine derivatives are known to participate in a variety of reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .Physical And Chemical Properties Analysis

1-(2,2-Dimethoxyethyl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.3±30.0 °C at 760 mmHg, and a flash point of 90.7±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学的研究の応用

Neuroprotective Potential in Alzheimer's Disease Treatment : A novel drug candidate, SP-04, incorporating a piperazine structure, has been designed for Alzheimer's disease (AD) treatment. It offers a multi-target therapeutic approach, including neuroprotection against Aβ42 toxicity and inhibition of acetylcholinesterase activity. This indicates the potential of piperazine derivatives in neurodegenerative disease management (Lecanu et al., 2010).

Polyamide Synthesis : Piperazine derivatives have been used in the synthesis of polyamides. For instance, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and showed potential as a key synthon in polyamide formation. These polyamides exhibit a range of molecular weights and solubility properties, demonstrating the versatility of piperazine in polymer chemistry (Hattori & Kinoshita, 1979).

Anticancer Research : Piperazine derivatives have been studied for their potential in cancer treatment. A particular compound, 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models. This highlights the role of piperazine derivatives in developing novel anticancer therapies (Lee et al., 2013).

Antibacterial and Biofilm Inhibition : Piperazine-based compounds have been explored for their antibacterial properties. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated effective biofilm inhibition and antibacterial activities against various bacterial strains, including MRSA and VRE. These findings suggest the utility of piperazine derivatives in addressing antibiotic resistance (Mekky & Sanad, 2020).

Antioxidant Properties : Certain 1-(phenoxyethyl)-piperazine derivatives have shown significant antioxidant properties, as evidenced by increased superoxide dismutase (SOD) activity and total antioxidant capacity. These findings underline the potential of piperazine derivatives in oxidative stress-related therapeutic applications (Pietrzycka et al., 2006).

HIV-1 Reverse Transcriptase Inhibition : Piperazine derivatives have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, with some compounds showing significantly higher potency than the lead molecule U-80493E. This research underscores the potential of piperazine in the development of antiviral agents (Romero et al., 1994).

Carbon Dioxide Absorption Performance : Research on piperazine promoted aqueous solutions of 2-diethylaminoethanol and 1-dimethylamino-2-propanol has demonstrated their effectiveness in enhancing the absorption of CO2. This highlights the environmental application of piperazine derivatives in carbon capture technologies (Zhang et al., 2020).

Safety And Hazards

特性

IUPAC Name |

1-(2,2-dimethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOCHFHHZPPAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCNCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667997 | |

| Record name | 1-(2,2-Dimethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethoxyethyl)piperazine | |

CAS RN |

82516-03-8 | |

| Record name | 1-(2,2-Dimethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)

![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)

![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)